molecular formula C14H23NO9 B1435859 Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate CAS No. 1402149-98-7

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate

Katalognummer: B1435859
CAS-Nummer: 1402149-98-7
Molekulargewicht: 349.33 g/mol
InChI-Schlüssel: CPUUHMGQFFBUMG-GGTINJKKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate is a synthetic organic compound with notable applications in various scientific fields. Its complex structure features multiple functional groups, giving it unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with specific starting materials such as amino acids, esters, and alcohols.

  • Formation of Intermediate Compounds: : Through a series of reactions including esterification, cyclization, and oxidation, intermediate compounds are formed.

  • Final Compound Formation: : The final compound is synthesized through precise reaction conditions, including controlled temperatures, pressures, and the use of catalysts.

Industrial Production Methods

  • Scale-Up Reactions: : Industrial methods involve scaling up the reaction processes to produce the compound in bulk.

  • Purification: : Post-synthesis, the compound is purified using techniques like crystallization and chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate undergoes various chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions to form new functional groups or alter existing ones.

  • Reduction: : Reduction reactions can modify the compound, often increasing its reactivity.

  • Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.

  • Catalysts: : Various catalysts may be employed depending on the specific reaction requirements.

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Impurity Profiling

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate serves as a critical reference standard in the impurity profiling of Ticagrelor, an antiplatelet medication. This compound is utilized to monitor and control impurity levels during the commercial production of Ticagrelor and its formulations. Regulatory bodies such as the FDA have established guidelines that necessitate the identification and quantification of impurities to ensure drug safety and efficacy .

The compound is crucial in the process of filing Abbreviated New Drug Applications (ANDAs) with the FDA. It assists in demonstrating compliance with regulatory standards for drug formulations by providing a benchmark for impurity levels that must be adhered to during production . Furthermore, it plays a role in toxicity studies related to drug formulations, ensuring that safety assessments meet the required pharmacological standards.

Research and Development

In research settings, this compound is often employed as a working standard for analytical methods such as High Performance Liquid Chromatography (HPLC). This usage is essential for validating analytical procedures aimed at detecting impurities in drug substances .

Case Study 1: Ticagrelor Impurity Analysis

A study conducted by Anax Laboratories highlighted the importance of this compound in the impurity analysis of Ticagrelor. The research demonstrated how this compound was utilized to establish acceptable limits for impurities according to ICH guidelines. The findings emphasized that using this standard improved the accuracy of impurity quantification during routine quality control processes .

Case Study 2: Toxicology Assessments

In another significant application within pharmaceutical development, this compound was used in toxicity studies for Ticagrelor formulations. These studies aimed to evaluate potential adverse effects related to impurities present in drug products. Utilizing this compound allowed researchers to better understand the safety profile of Ticagrelor and ensure compliance with regulatory requirements .

Wirkmechanismus

The exact mechanism of action involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, potentially leading to therapeutic effects. Understanding these pathways is crucial for its application in drug development and other fields.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate is unique due to its specific structural features and functional groups Similar compounds might include other esters or amino acid derivatives

Biologische Aktivität

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate is a compound with significant biological relevance, particularly in the context of its application as an impurity standard in the pharmaceutical industry. This compound is closely related to Ticagrelor, an antiplatelet medication used to reduce the risk of stroke and heart attack.

  • CAS Numbers :
    • Oxalate: 1402149-98-7
    • Base: 1265919-24-1
  • Molecular Formula : C14H23NO9
  • Molecular Weight : 259.3 g/mol

The biological activity of this compound is primarily linked to its role as an impurity in Ticagrelor formulations. Its structural similarity to Ticagrelor suggests that it may share some pharmacological properties or metabolic pathways.

Table 1: Comparison of Ethyl 2-(((3aR,4S,6R,6aS)-6-amino...) and Ticagrelor

PropertyEthyl 2-(((3aR,4S,6R,6aS)-6-amino...)Ticagrelor
CAS Number1402149-98-7274693-27-5
Molecular FormulaC14H23NO9C19H21N3O4S
Antiplatelet ActivityRelated (impurity monitoring)Primary therapeutic agent
Use in Pharmaceutical IndustryImpurity standardAntiplatelet therapy

Biological Studies and Findings

  • Impurity Monitoring : Ethyl 2-(((3aR,4S,6R,6aS)-6-amino...) is utilized in monitoring impurity levels in Ticagrelor formulations. The presence of this compound can affect the efficacy and safety profile of the medication. Regulatory agencies require strict adherence to impurity limits to ensure patient safety .
  • Toxicological Studies : Research indicates that impurities like Ethyl 2-(((3aR,4S,6R,6aS)-6-amino...) must undergo rigorous toxicological assessments. These studies help determine acceptable exposure levels and potential adverse effects on patients .
  • Case Studies : In clinical settings where Ticagrelor is administered, monitoring for impurities such as Ethyl 2-(((3aR,4S,6R,6aS)-6-amino...) has been crucial. For instance:
    • A study highlighted the importance of identifying and quantifying impurities during the production process to ensure that they remain within acceptable limits as per FDA guidelines .
    • Another case study focused on how variations in impurity profiles could influence patient outcomes and drug efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Formation of the cyclopenta[d][1,3]dioxolane core via stereoselective cyclization of a sugar-derived precursor (e.g., using (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol as a starting material) .
  • Step 2 : Etherification at the 4-hydroxy position with ethyl 2-chloroacetate under basic conditions (e.g., NaH/DMF) to form the ethyl acetate derivative .
  • Step 3 : Salt formation with oxalic acid in a polar solvent (e.g., ethanol/water) to improve crystallinity and stability .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol .

Q. How is the stereochemical configuration of the cyclopenta[d][1,3]dioxolane core confirmed?

  • Methodological Answer :

  • X-ray crystallography provides absolute stereochemical confirmation. For example, related cyclopenta-dioxolane derivatives have been resolved using single-crystal X-ray diffraction (e.g., Acta Crystallographica reports for analogous structures) .
  • NMR analysis : Coupling constants (e.g., JJ-values for axial/equatorial protons) and NOESY correlations validate the 3aR,4S,6R,6aS configuration .

Q. What stability considerations are critical for storing this oxalate salt?

  • Methodological Answer :

  • Storage : Under inert atmosphere (N2_2) at 2–8°C to prevent hydrolysis of the dioxolane ring or oxalate dissociation .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water) to detect hydrolysis byproducts .

Advanced Research Questions

Q. How does the oxalate counterion influence the compound’s solubility and bioavailability in preclinical models?

  • Methodological Answer :

  • Solubility profiling : Compare solubility of the free base vs. oxalate salt in biorelevant media (e.g., FaSSIF/FeSSIF) using UV-Vis spectroscopy .
  • Pharmacokinetic studies : Administer both forms in rodent models and measure plasma concentrations via LC-MS/MS. The oxalate salt often enhances aqueous solubility, improving oral bioavailability .

Q. What strategies resolve contradictions in stereochemical outcomes during scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) to minimize epimerization. For example, lower temperatures (<0°C) in the etherification step reduce racemization .
  • In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy to monitor stereochemical integrity in real-time during large-scale reactions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Simulate transition states (e.g., using Gaussian 09 with B3LYP/6-31G*) to predict regioselectivity of the dioxolane ring opening. Compare with experimental LC-MS data for validation .
  • MD simulations : Analyze solvent effects on reaction pathways (e.g., DMF vs. THF) to guide solvent selection .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer :

  • HPLC-MS/MS : Use a HILIC column (e.g., Waters Acquity BEH Amide) with a QDa detector to separate polar degradation products (e.g., oxalic acid, cyclopenta-diol derivatives) .
  • Forced degradation : Expose the compound to oxidative (H2_2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to identify impurity profiles .

Q. Key Research Findings

  • Stereochemical Stability : The 3aR,4S,6R,6aS configuration remains intact under acidic conditions but may epimerize in basic media (pH > 9) .
  • Biological Relevance : The compound’s ethyl ester moiety enhances cell membrane permeability in vitro compared to carboxylate analogs, as shown in Caco-2 cell assays .
  • Degradation Pathway : Primary degradation products include cyclopenta-diol (via acid-catalyzed dioxolane ring opening) and ethyl glycolate (ester hydrolysis) .

Eigenschaften

IUPAC Name

ethyl 2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5.C2H2O4/c1-4-15-9(14)6-16-8-5-7(13)10-11(8)18-12(2,3)17-10;3-1(4)2(5)6/h7-8,10-11H,4-6,13H2,1-3H3;(H,3,4)(H,5,6)/t7-,8+,10+,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUUHMGQFFBUMG-GGTINJKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CC(C2C1OC(O2)(C)C)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CO[C@H]1C[C@H]([C@H]2[C@@H]1OC(O2)(C)C)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate
Reactant of Route 4
Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate
Reactant of Route 5
Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate
Reactant of Route 6
Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.